3-(Methoxymethyl)oxane-3-carbonitrile
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Overview
Description
3-(Methoxymethyl)oxane-3-carbonitrile is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a methoxymethyl group attached to an oxane ring with a carbonitrile functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)oxane-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxane derivative with methoxymethyl chloride in the presence of a base to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)oxane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while reduction can produce primary amines .
Scientific Research Applications
3-(Methoxymethyl)oxane-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)oxane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)oxane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile.
3-(Methoxymethyl)oxane-3-methanol: Contains a methanol group instead of a carbonitrile.
3-(Methoxymethyl)oxane-3-amine: Features an amine group in place of the carbonitrile.
Uniqueness
3-(Methoxymethyl)oxane-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-(methoxymethyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C8H13NO2/c1-10-6-8(5-9)3-2-4-11-7-8/h2-4,6-7H2,1H3 |
InChI Key |
DRAWDKYWTRTQPT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCOC1)C#N |
Origin of Product |
United States |
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